![molecular formula C33H31N3 B14246631 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine CAS No. 477736-57-5](/img/structure/B14246631.png)
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine is a complex organic compound known for its unique structure and properties. It consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, which are further substituted with 2,4,6-trimethylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 2,4,6-trimethylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to partially or fully reduced pyridine derivatives.
科学的研究の応用
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Materials Science: It is used in the development of new materials with specific electronic, optical, or magnetic properties.
Biological Applications: Although less common, it can be explored for potential biological activities, such as enzyme inhibition or as a fluorescent probe.
作用機序
The mechanism by which 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms act as donor sites, forming stable chelates with metals. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity . The molecular targets and pathways involved depend on the specific metal ion and the context of its application.
類似化合物との比較
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry and supramolecular assemblies.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Used in the formation of iron(II) complexes with interesting spin-crossover properties.
2,6-Bis(2-benzimidazolyl)pyridine: Commonly used as a ligand in coordination chemistry with applications in catalysis and materials science.
Uniqueness
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine is unique due to the presence of bulky 2,4,6-trimethylphenyl groups, which can influence the steric and electronic properties of the compound. This makes it particularly useful in creating metal complexes with specific geometries and reactivities .
特性
CAS番号 |
477736-57-5 |
|---|---|
分子式 |
C33H31N3 |
分子量 |
469.6 g/mol |
IUPAC名 |
2,6-bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C33H31N3/c1-20-16-22(3)32(23(4)17-20)30-14-8-12-28(35-30)26-10-7-11-27(34-26)29-13-9-15-31(36-29)33-24(5)18-21(2)19-25(33)6/h7-19H,1-6H3 |
InChIキー |
NNHGNRBKGJGWOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(=CC=C4)C5=C(C=C(C=C5C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


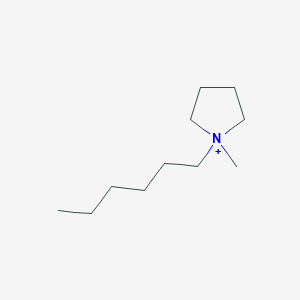
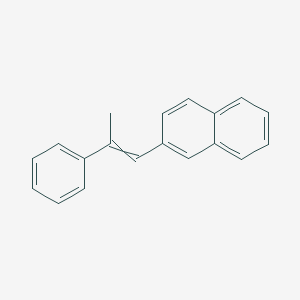
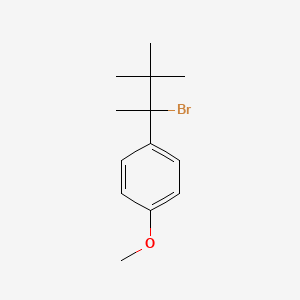
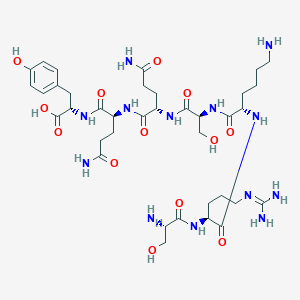
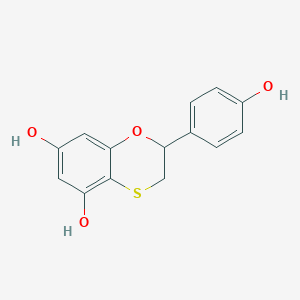
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
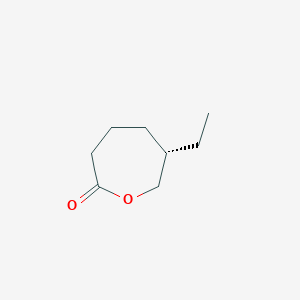
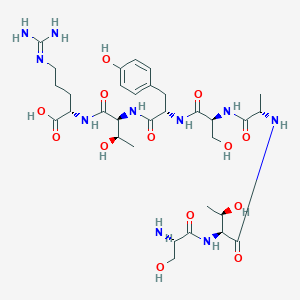
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
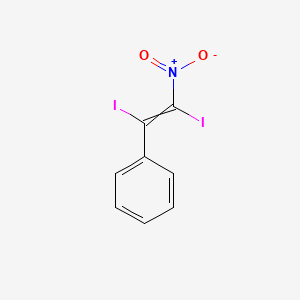

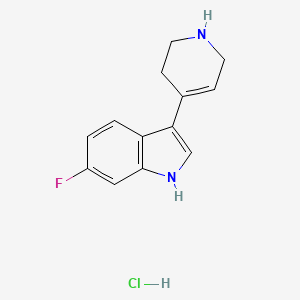
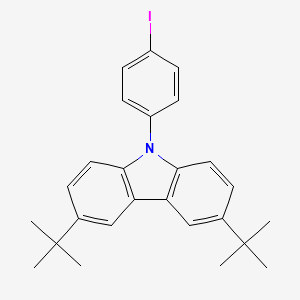
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
